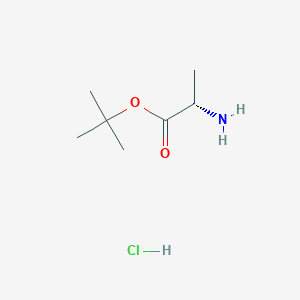

H-Ala-OtBu.HCl

Description

The exact mass of the compound Tert-butyl l-alaninate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQIWPPQGWGVHD-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13404-22-3 | |

| Record name | L-Alanine tert-butyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13404-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013404223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butyl alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Alanine tert-butyl ester hydrochloride: A Comprehensive Technical Guide

CAS Number: 13404-22-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Alanine tert-butyl ester hydrochloride, a critical building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document outlines its physicochemical properties, synthesis and purification methods, key applications, and detailed experimental protocols.

Physicochemical Properties

L-Alanine tert-butyl ester hydrochloride is a white to off-white crystalline powder.[1][2] Its chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13404-22-3 | [3] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1][3] |

| Molecular Weight | 181.66 g/mol | [1][4] |

| Melting Point | 168-175 °C (decomposes) | [1][5] |

| Solubility | Soluble in methanol. | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Optical Rotation | [α]²⁰/D +1.4 ± 0.2°, c = 2% in ethanol | [5] |

| Storage Temperature | 2-8°C | [2][5] |

Synthesis of L-Alanine tert-butyl ester hydrochloride

A common method for the synthesis of L-Alanine tert-butyl ester hydrochloride involves the reaction of L-Alanine with isobutylene in the presence of an acid catalyst, followed by treatment with hydrochloric acid.[6]

Experimental Protocol:

Materials:

-

L-Alanine

-

Isobutylene

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid)[6]

-

Dichloromethane or dioxane[6]

-

10% Sodium bicarbonate solution

-

Water

-

Brine

-

Dry ether

-

Hydrochloric acid (gas or solution in dry ether)[6]

Procedure:

-

In a suitable reaction vessel, suspend L-Alanine in dichloromethane or dioxane.

-

Add the acid catalyst (e.g., PTSA).

-

Introduce isobutylene into the reaction mixture.

-

Stir the reaction at room temperature in a sealed vessel (autoclave) for 1 to 8 days.[6]

-

Upon completion of the reaction (monitored by a suitable technique like TLC or LC-MS), wash the reaction mixture sequentially with a 10% sodium bicarbonate solution, water, and brine.[6]

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to obtain the crude L-Alanine tert-butyl ester as a free base.

-

Dissolve the crude free base in dry ether and cool the solution.

-

Slowly add a solution of hydrochloric acid in dry ether.

-

The L-Alanine tert-butyl ester hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold dry ether, and dry under vacuum.

Synthesis workflow of L-Alanine tert-butyl ester hydrochloride.

Applications in Peptide Synthesis

L-Alanine tert-butyl ester hydrochloride is a valuable reagent in peptide synthesis, where the tert-butyl ester serves as a protecting group for the carboxylic acid functionality of the alanine residue. This protection prevents unwanted side reactions during the formation of peptide bonds. The hydrochloride salt form enhances the compound's stability and handling characteristics.[2][7]

Peptide Coupling

In a typical peptide coupling reaction, the amino group of L-Alanine tert-butyl ester hydrochloride is coupled with the activated carboxylic acid of an N-protected amino acid. The hydrochloride must be neutralized in situ to liberate the free amine for the coupling reaction.

General workflow for peptide coupling.

Deprotection of the tert-Butyl Ester Group

The tert-butyl ester protecting group is typically removed under acidic conditions to yield the free carboxylic acid. A common reagent for this deprotection is trifluoroacetic acid (TFA).

Materials:

-

N-Protected peptide tert-butyl ester

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Water

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-protected peptide tert-butyl ester in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

-

Stir the solution at room temperature for approximately 5 hours.

-

Remove the dichloromethane and trifluoroacetic acid under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Wash the organic solution twice with water and once with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the deprotected N-protected peptide.

Workflow for tert-butyl ester deprotection.

Spectroscopic Data

Safety and Handling

L-Alanine tert-butyl ester hydrochloride is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7][8] Work should be conducted in a well-ventilated area, such as a fume hood.[7] In case of contact with skin or eyes, flush immediately with plenty of water.[7]

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

L-Alanine tert-butyl ester hydrochloride is a fundamental reagent in the synthesis of peptides and other complex organic molecules. Its utility as a protected form of L-alanine allows for controlled and specific chemical transformations. The protocols and data presented in this guide are intended to support researchers and developers in the effective and safe use of this compound in their work.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. D-Alanine tert-butyl ester hydrochloride(59531-86-1) 1H NMR [m.chemicalbook.com]

- 6. Deprotection of t-butyl esters of amino acid derivatives by nitric acid in dichloromethane [ricerca.unityfvg.it]

- 7. chemimpex.com [chemimpex.com]

- 8. L-Alanine(56-41-7) 13C NMR spectrum [chemicalbook.com]

Navigating the Solubility Landscape of H-Ala-OtBu.HCl: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a focused examination of the solubility characteristics of L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl), a critical building block in peptide synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes available data on the solubility of this compound in two common organic solvents, dimethylformamide (DMF) and methanol, and provides a general methodology for its empirical determination.

Core Topic: this compound Solubility in DMF vs. Methanol

L-Alanine tert-butyl ester hydrochloride is prized for its role as a protected amino acid derivative, facilitating the controlled formation of peptide bonds. Its solubility in appropriate solvents is a crucial parameter for reaction efficiency, purification, and overall process viability. This guide explores its behavior in a polar aprotic solvent (DMF) and a polar protic solvent (methanol).

Data Presentation: Quantitative Solubility Comparison

Direct, quantitative solubility data for this compound in DMF and methanol is not extensively documented in publicly available literature. However, qualitative descriptions and data from structurally analogous compounds provide valuable insights.

| Compound | Solvent | Solubility | Temperature (°C) | Source |

| This compound | Methanol | Soluble[1][2][3] | Not Specified | Multiple chemical suppliers |

| This compound | DMF | No quantitative data available | Not Specified | - |

| L-Alanine methyl ester hydrochloride | Dimethylformamide (DMF) | Approximately 20 mg/mL[4] | Not Specified | Cayman Chemical Product Information |

| L-Alanine methyl ester hydrochloride | Ethanol | Approximately 30 mg/mL[4] | Not Specified | Cayman Chemical Product Information |

Note: The data for L-Alanine methyl ester hydrochloride is included as a proxy due to its structural similarity to this compound and may offer a reasonable estimate for solubility in DMF.

Experimental Protocol: Gravimetric Determination of Solubility

For researchers requiring precise solubility values for their specific applications, the following gravimetric method is recommended. This protocol is a standard procedure for determining the solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of this compound in DMF and methanol at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Methanol

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Vials with airtight caps

-

Syringe filters (0.2 µm, solvent-compatible)

-

Pre-weighed, dry collection vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials containing a known volume (e.g., 5 mL) of DMF and methanol. The presence of undissolved solid at equilibrium is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a 0.2 µm syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed, dry collection vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vials containing the filtered solutions in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C). Alternatively, use a desiccator under vacuum.

-

Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator.

-

Weigh the vials containing the dried this compound on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Express the solubility in the desired units, such as mg/mL or g/100mL, by dividing the mass of the solute by the volume of the solvent used.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to the Synthesis of L-Ala-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for L-Alanine tert-butyl ester hydrochloride (L-Ala-OtBu.HCl), a crucial protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical development. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying chemical workflows and mechanisms.

Introduction

L-Ala-OtBu.HCl is a stable, crystalline solid that serves as a key building block in the synthesis of peptides and peptidomimetics.[1][2] The tert-butyl ester group provides temporary protection for the carboxylic acid functionality of L-alanine, preventing its participation in unwanted side reactions during peptide coupling. This protecting group is favored for its stability under various reaction conditions and its facile removal under acidic conditions. This guide explores two principal methods for its synthesis: the tert-butyl acetate method and the isobutylene method.

Comparative Synthesis Data

The following table summarizes the key quantitative parameters for the two primary synthesis routes of L-Ala-OtBu.HCl, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Tert-butyl Acetate Method | Isobutylene Method |

| Starting Materials | L-Alanine, tert-Butyl acetate | L-Alanine, Isobutylene |

| Catalyst | Perchloric acid (HClO₄) | p-Toluenesulfonic acid (PTSA) or H₂SO₄ on Silica |

| Solvent | tert-Butyl acetate (serves as reagent and solvent) | Dichloromethane or Dioxane |

| Reaction Time | 4 days | 2-5 days |

| Reaction Temperature | Room Temperature | Room Temperature |

| Yield | Approx. 43% | Generally high (specific yield for L-alanine not detailed, but scalable) |

| Purity | High, crystalline product | High, crystalline product |

| Key Advantages | Readily available reagents | Scalable for industrial production |

| Key Disadvantages | Long reaction time, use of potentially hazardous perchloric acid | Requires handling of gaseous isobutylene and an autoclave |

Experimental Protocols

Tert-butyl Acetate Method

This method relies on the direct esterification of L-alanine using tert-butyl acetate as both a reagent and a solvent, catalyzed by a strong acid.

Experimental Protocol:

-

In a 2 L one-neck flask, suspend L-alanine (6.23 g) in tert-butyl acetate (1.1 L).

-

With stirring, add 70% perchloric acid (6.65 mL) to the suspension at room temperature.

-

Continue stirring the mixture at room temperature for 4 days.

-

Concentrate the reaction mixture to approximately one-quarter of its original volume under reduced pressure.

-

Extract the residue with 0.5N HCl (4 x 60 mL) at 0-5°C.

-

Immediately neutralize the combined aqueous phases with solid potassium bicarbonate (KHCO₃).

-

Adjust the pH of the solution to 13 with 4N NaOH.

-

Extract the aqueous solution with diethyl ether (4 x 100 mL).

-

Wash the combined organic layers with a saturated bicarbonate solution (2 x 50 mL), dry over magnesium sulfate (MgSO₄), and evaporate the solvent.

-

Dissolve the resulting oily residue in anhydrous diethyl ether (10 mL).

-

Cool the solution and treat it with a solution of HCl in diethyl ether until precipitation is complete.

-

Filter the precipitated salt, wash with cold diethyl ether, and dry under vacuum to yield L-alanine-t-butyl ester hydrochloride.[3]

Product Characterization:

Isobutylene Method

This industrial-scale friendly method involves the acid-catalyzed addition of isobutylene to L-alanine to form the tert-butyl ester.

General Experimental Protocol (adapted for L-Alanine):

-

Charge a suitable autoclave with L-alanine, a solvent (e.g., dichloromethane or dioxane), and an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid immobilized on silica).

-

Cool the autoclave and introduce isobutylene.

-

Stir the reaction mixture at room temperature for 2 to 5 days.

-

After the reaction is complete, vent the excess isobutylene.

-

Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.

-

Dry the organic phase over a suitable drying agent (e.g., Na₂SO₄) and concentrate under vacuum to obtain the free base of L-alanine tert-butyl ester as an oil.

-

Dissolve the free base in a dry, inert solvent such as diethyl ether.

-

Cool the solution (e.g., to -20°C) and slowly add one equivalent of a solution of HCl in dry ether.

-

Remove the solvent under vacuum to afford the desired L-Ala-OtBu.HCl salt.[4]

Synthesis Workflows and Mechanisms

The following diagrams illustrate the logical flow of the experimental procedures and the proposed reaction mechanisms.

References

H-Ala-OtBu.HCl molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl), a key reagent in peptide synthesis and pharmaceutical development.

Physicochemical Properties

This compound, also known as L-Alanine tert-butyl ester hydrochloride, is a hydrochloride salt of the tert-butyl ester of L-alanine. It is a white to off-white crystalline powder.[1] This compound is widely used as a protected amino acid derivative in both solid-phase and solution-phase peptide synthesis.[1] Its tert-butyl ester group serves to protect the carboxylic acid functionality of alanine, preventing unwanted side reactions during peptide coupling.[1]

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C7H16ClNO2 | [1][2][3] |

| Molecular Weight | 181.66 g/mol | [1][2][4] |

| CAS Number | 13404-22-5 | [1][4] |

| Appearance | White to almost white crystalline powder | [1] |

| Purity | ≥98% | [1] |

| Melting Point | Approximately 167–175°C | [1] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | [1] |

Applications in Research and Development

This compound is a critical building block in the synthesis of peptides, which are fundamental in biochemical research and drug discovery.[5] Its high purity and stability ensure reliable and consistent performance in synthetic applications.[1] The compound's excellent solubility in common polar organic solvents facilitates its use in homogeneous reaction mixtures.[1]

Logical Relationship of Use

The following diagram illustrates the logical workflow for the application of this compound in peptide synthesis.

Caption: Workflow of this compound in Peptide Synthesis.

References

A Technical Guide to H-Ala-OtBu.HCl: Physical Properties and Storage Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics and optimal storage conditions for L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl), a critical reagent in peptide synthesis and pharmaceutical research. Adherence to these guidelines is essential for maintaining the compound's integrity, ensuring experimental reproducibility, and prolonging its shelf life.

Physical and Chemical Properties

This compound is a hydrochloride salt of the tert-butyl ester of L-alanine.[1] It is widely utilized as a protected amino acid derivative in both solid-phase and solution-phase peptide synthesis.[1] The tert-butyl ester group serves to protect the carboxylic acid functionality during peptide coupling reactions.

The compound typically presents as a white to almost white crystalline powder.[1][2][3] This physical form is indicative of a high-purity substance, a critical attribute for consistent performance in sensitive synthetic applications.[1]

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Name | L-Alanine tert-butyl ester hydrochloride | [2][4] |

| Synonyms | H-Ala-OtBu·HCl, (S)-2-Aminopropionic acid tert-butyl ester hydrochloride | [1][3] |

| CAS Number | 13404-22-3 | [1][2][3] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1][4] |

| Molecular Weight | 181.66 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 167–175 °C | [1][3][5] |

| Solubility | Soluble in polar organic solvents such as methanol and ethanol | [1][5] |

| Purity | Typically ≥98% | [1] |

Recommended Storage and Handling

Proper storage and handling of this compound are paramount to prevent its degradation and maintain its chemical purity. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to hydrolysis of the ester group.

Storage Conditions

For optimal stability and to ensure a long shelf-life, this compound should be stored under the following conditions:

-

Temperature: The recommended storage temperature is in a refrigerated environment, typically between 2°C and 8°C.[1][3] Some sources specify a more stringent upper limit, advising not to store above 5°C.[4]

-

Atmosphere: It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[1][6] This minimizes contact with oxygen and moisture.

-

Container: The product should be kept in a tightly sealed container to prevent the ingress of moisture and air.[1][4][6]

-

Light and Moisture: Protect the compound from light and moisture.[1]

Handling Precautions

When handling this compound, standard laboratory safety practices should be observed. It is advisable to handle the compound in a well-ventilated area or under a fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn to avoid skin and eye contact.[1]

Experimental Methodologies

The determination of the physical properties outlined in this guide is achieved through standard analytical chemistry techniques.

-

Melting Point Determination: The melting point is typically determined using a calibrated melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

-

Purity Assessment: Purity is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or titration.[2] These methods can quantify the amount of this compound relative to any impurities.

Logical Relationship of Storage to Stability

The stability of this compound is directly influenced by its storage environment. The following diagram illustrates the logical flow from proper storage conditions to the preservation of the compound's integrity.

References

An In-depth Technical Guide to the Safety Data of H-Ala-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for H-Ala-OtBu.HCl (L-Alanine tert-butyl ester hydrochloride), a key building block in peptide synthesis. The information is compiled from various safety data sheets (SDSs) to ensure a thorough understanding of its handling, storage, and potential hazards, aiding in risk assessment and the implementation of appropriate safety protocols in a laboratory setting.

Chemical Identification

This compound is the hydrochloride salt of the tert-butyl ester of L-alanine. Its primary function in a laboratory setting is as a protected amino acid derivative used in peptide coupling and organic synthesis.

| Identifier | Value |

| Chemical Name | L-Alanine tert-butyl ester hydrochloride |

| Synonyms | H-Ala-OtBu·HCl, (S)-2-Aminopropionic Acid tert-Butyl Ester Hydrochloride, tert-Butyl (S)-2-Aminopropionate Hydrochloride[1] |

| CAS Number | 13404-22-3[1][2][3][4] |

| Molecular Formula | C₇H₁₆ClNO₂[2][5] |

| Molecular Weight | 181.66 g/mol [5] |

Physical and Chemical Properties

The compound is typically a stable, white to off-white crystalline powder.[5] Key physical and chemical properties are summarized below.

| Property | Value | Source |

| Appearance | White to almost white crystalline powder | [5] |

| Melting Point | Approximately 167–169°C[5], 206 - 216 °C | [3] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents.[5] | |

| Stability | Stable under recommended storage conditions. It may be hygroscopic. | [2][3] |

Hazard Identification and GHS Classification

There is some inconsistency across different suppliers regarding the GHS classification of this compound. While some sources classify it as non-hazardous[1][3], others identify it as an irritant. For maximum safety, it is prudent to handle the compound as potentially hazardous.

The GHS classification for the D-isomer (CAS 59531-86-1), which is often used as a reference for similar compounds, indicates potential hazards.[6]

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

GHS Pictogram:

-

Irritant

Signal Word:

-

Warning[6]

Precautionary Statements:

-

P261: Avoid breathing dust.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Toxicological Information

Detailed toxicological studies for this compound are limited. Most safety data sheets state that the chemical, physical, and toxicological properties have not been thoroughly investigated. However, based on the hazard classification, the following potential health effects are noted:

-

Inhalation: May cause respiratory tract irritation.[2]

-

Skin Contact: May cause skin irritation.[2]

-

Eye Contact: May cause eye irritation.[2]

-

Ingestion: May be harmful if swallowed.[2]

No quantitative data such as LD50 or LC50 values are readily available in the reviewed safety data sheets. Furthermore, there is no information available regarding carcinogenic, mutagenic, or reproductive effects.[2]

Handling, Storage, and First Aid

Experimental Protocols & Handling Procedures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood to keep airborne levels below exposure limits.[2]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Recommended storage temperature is between 2-8°C.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Protect from moisture as the compound is hygroscopic.[3]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Accidental Release and Disposal

Accidental Release Measures:

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up the spilled material and place it in a suitable container for disposal.[2][3]

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]

Diagrams

The following diagrams illustrate the logical workflow for handling this compound safely and the relationship between hazard identification and mitigation.

Caption: Hazard Identification and Mitigation Workflow for this compound.

Caption: Safe Experimental Workflow for using this compound.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. peptide.com [peptide.com]

- 3. fishersci.com [fishersci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

L-Alanine Tert-Butyl Ester Hydrochloride: A Technical Guide to its Hygroscopic Nature for Researchers and Drug Development Professionals

Introduction

L-Alanine tert-butyl ester hydrochloride is a crucial intermediate in pharmaceutical synthesis, particularly in the development of peptide-based therapeutics and other complex active pharmaceutical ingredients (APIs). Its chemical structure lends itself to specific applications; however, its inherent hygroscopicity presents significant challenges during handling, storage, and formulation. This technical guide provides an in-depth analysis of the hygroscopic nature of L-Alanine tert-butyl ester hydrochloride, offering insights for researchers, scientists, and drug development professionals to mitigate the risks associated with its moisture sensitivity.

Physicochemical Properties

A summary of the key physicochemical properties of L-Alanine tert-butyl ester hydrochloride is presented in Table 1. Its classification as a hygroscopic material is a critical parameter that necessitates careful handling and storage protocols.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 168-175 °C (decomposes) | [1] |

| Solubility | Soluble in methanol | [1][2] |

| Hygroscopicity | Hygroscopic | [1][2] |

| Storage Conditions | 2-8 °C, under inert atmosphere, protected from moisture | [1] |

The Impact of Hygroscopicity in Drug Development

The hygroscopic nature of an API like L-Alanine tert-butyl ester hydrochloride can have profound implications throughout the drug development lifecycle:

-

Physical Stability: Moisture absorption can lead to changes in the physical properties of the powder, including caking, agglomeration, and altered flowability. These changes can impede manufacturing processes such as blending and tableting.

-

Chemical Stability: The presence of water can accelerate chemical degradation pathways, such as hydrolysis of the ester group, leading to the formation of impurities and a reduction in the potency of the API.

-

Crystalline Form: Moisture can induce changes in the crystalline structure of the solid, potentially leading to polymorphism. Different polymorphic forms can exhibit distinct physical properties, including solubility and bioavailability, which can impact the final drug product's efficacy and safety.

-

Analytical Accuracy: The presence of absorbed water can lead to inaccuracies in weighing and dispensing, affecting the precision of analytical measurements and the final dosage form's concentration.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of L-Alanine tert-butyl ester hydrochloride, a series of well-defined experiments should be conducted. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique used to measure the extent and rate of water vapor sorption by a sample at controlled relative humidity (RH) and temperature. The resulting moisture sorption-desorption isotherm provides critical information about the material's hygroscopicity, including the critical relative humidity (CRH) at which significant moisture uptake occurs.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of L-Alanine tert-butyl ester hydrochloride into a DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until a stable weight is reached.

-

Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass as a function of relative humidity to generate the sorption and desorption isotherms.

Below is a conceptual workflow for a DVS experiment.

Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a substance.[3] It is the preferred method for quantifying the amount of water absorbed by a hygroscopic material.

Methodology (Volumetric Method):

-

Apparatus: Use a calibrated Karl Fischer titrator with a sealed titration vessel to prevent the ingress of atmospheric moisture.

-

Reagent Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate to determine the water equivalence factor (titer).

-

Sample Preparation: In a dry, controlled environment (e.g., a glove box with low humidity), accurately weigh a suitable amount of L-Alanine tert-butyl ester hydrochloride. The sample size should be chosen to consume an appropriate volume of the titrant.

-

Titration: Quickly transfer the weighed sample into the pre-tared titration vessel containing a suitable solvent (e.g., anhydrous methanol). The sample is then titrated with the standardized Karl Fischer reagent to the potentiometric endpoint.

-

Calculation: The water content is calculated based on the volume of titrant consumed, the titer of the reagent, and the weight of the sample.

The logical relationship for determining water content and its impact is illustrated below.

Stability Considerations and Potential Degradation Pathways

The primary degradation pathway for L-Alanine tert-butyl ester hydrochloride in the presence of moisture is hydrolysis of the tert-butyl ester linkage. This reaction is catalyzed by both acidic and basic conditions and leads to the formation of L-Alanine and tert-butanol.

The potential impact of moisture on the stability of the compound is visualized in the following diagram.

Handling and Storage Recommendations

Given its hygroscopic nature, strict environmental controls are necessary when handling and storing L-Alanine tert-butyl ester hydrochloride to maintain its quality and integrity.

-

Storage: The compound should be stored in a tightly sealed container at the recommended temperature of 2-8 °C.[1] The storage environment should have a controlled low relative humidity. The use of desiccants within the secondary packaging is highly recommended.

-

Handling: All handling and weighing operations should be performed in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidification system. Minimize the exposure time of the material to the ambient atmosphere.

-

Packaging: Use packaging materials with a low moisture vapor transmission rate (MVTR) to protect the compound from atmospheric moisture during transport and storage.

Conclusion

L-Alanine tert-butyl ester hydrochloride is a valuable pharmaceutical intermediate whose utility is intrinsically linked to its physical and chemical stability. Its pronounced hygroscopic nature demands a thorough understanding and proactive management of its interaction with moisture. While specific experimental data for this compound is not widely published, the application of standard analytical techniques such as Dynamic Vapor Sorption and Karl Fischer titration is essential for its characterization. By implementing the experimental protocols and handling recommendations outlined in this guide, researchers and drug development professionals can effectively mitigate the risks associated with hygroscopicity, ensuring the quality, stability, and successful application of L-Alanine tert-butyl ester hydrochloride in the development of new medicines.

References

- 1. L-Alanine tert.butyl ester hydrochloride [chembk.com]

- 2. L-Alanine tert-butyl ester hydrochloride, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 3. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

The Role of H-Ala-OtBu.HCl as a Chiral Building Block in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction.[1] This strategy is paramount in pharmaceutical development, where one enantiomer of a chiral drug often exhibits the desired therapeutic effect while the other may be inactive or even harmful. L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl), a protected form of the natural amino acid L-alanine, serves as a readily available and cost-effective chiral building block. While not typically used as a chiral auxiliary in its own right, it is a versatile precursor for the synthesis of more complex chiral ligands and auxiliaries that demonstrate exceptional efficacy in asymmetric transformations.

This technical guide explores the role of this compound as a foundational chiral synthon. It details the synthesis of advanced chiral auxiliaries derived from this compound and their subsequent application in stereoselective reactions, with a particular focus on the asymmetric synthesis of non-canonical amino acids.

Synthesis of Alanine-Derived Chiral Ligands

The primary utility of this compound in this context is as a starting material for creating more elaborate chiral molecules. The free amine of L-alanine tert-butyl ester (obtained after neutralization of the hydrochloride salt) can be readily functionalized, for example, by forming an amide bond with a carboxylic acid. This process attaches the chiral alanine moiety to a larger, often rigid, molecular scaffold that is designed to effectively shield one face of a reactive center in a subsequent step.

General Experimental Protocol: Synthesis of an N-Acyl Alanine-Derived Ligand

This protocol describes a general method for the acylation of L-alanine tert-butyl ester to form an amide-based chiral ligand.

-

Neutralization: Suspend this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) at room temperature.

-

Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), and stir for 15-20 minutes to liberate the free amine.

-

Acylation: In a separate flask, dissolve the desired acyl chloride (1.0 eq) or carboxylic acid (1.0 eq) in anhydrous DCM. If using a carboxylic acid, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or HATU (1.05 eq).

-

Reaction: Slowly add the acylating agent solution to the free amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove any precipitated salts. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-acyl alanine-derived chiral ligand.

Visualization: Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a chiral ligand from this compound.

Application in Asymmetric Synthesis of α-Amino Acids

A landmark application for amino acid-derived chiral auxiliaries is the asymmetric synthesis of novel α-amino acids via the alkylation of nickel(II) complexes of glycine or alanine Schiff bases.[2][3][4] In this methodology, a chiral ligand (often derived from proline, but the principle applies to alanine-derived ligands) forms a square-planar complex with Ni(II) and a Schiff base of a simple amino acid like glycine. The chiral ligand creates a sterically hindered environment that directs alkylation to one face of the complexed amino acid, thereby controlling the stereochemistry of the newly formed C-C bond.[3][5]

Mechanism of Stereocontrol

The stereochemical outcome is dictated by the rigid, square-planar geometry of the Ni(II) complex. The chiral auxiliary, such as the widely used (S)-N-(benzylprolyl)-aminobenzophenone (BPB), effectively blocks the re-face of the glycine-derived carbanion. Consequently, an incoming electrophile (R-X) is forced to approach from the less sterically hindered si-face, leading to the preferential formation of one diastereomer.[3][6]

Visualization: Proposed Transition State

The diagram below illustrates the proposed model for diastereoselection, where the bulky benzyl group of the proline-based auxiliary shields the top face of the complex.

Experimental Protocol: Asymmetric Alkylation

The following is a representative protocol for the alkylation of a Ni(II)-glycine complex.

-

Complex Solubilization: Dissolve the Ni(II) Schiff base complex (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add a solid base, such as powdered NaOH or KOH (5-10 eq), and a phase-transfer catalyst (e.g., n-Bu₄NI) if required.

-

Alkylation: Add the alkyl halide (1.5-2.0 eq) to the stirred suspension.

-

Reaction: Stir the mixture vigorously at room temperature for 4-24 hours, monitoring the reaction by TLC.

-

Workup: Quench the reaction by adding methanol, followed by acetic acid. Dilute with DCM and water. Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Purification of Diastereomers: Concentrate the solution and purify the product by column chromatography on silica gel to separate the diastereomeric alkylated complexes.

-

Auxiliary Removal: Treat the purified major diastereomer with 3-6M aqueous HCl at 60-80 °C for 2-4 hours to hydrolyze the complex.

-

Isolation: After hydrolysis, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary. The aqueous layer containing the desired α-amino acid hydrochloride is then typically purified by ion-exchange chromatography.

Visualization: Experimental Workflow

The diagram below outlines the key steps in the asymmetric alkylation process.

Data Presentation: Performance in Asymmetric Alkylation

The effectiveness of this methodology is demonstrated by the high diastereoselectivity achieved for a variety of alkylating agents. The data below is representative of results obtained from the alkylation of the Ni(II) complex of the Schiff base derived from glycine and (S)-o-[(N-benzylprolyl)amino]benzophenone.[3]

| Entry | Alkyl Halide (R-X) | Product (α-Amino Acid) | Diastereomeric Excess (d.e.) | Optical Yield (%) |

| 1 | CH₃I | Alanine | >95% | 92 |

| 2 | CH₃CH₂I | 2-Aminobutanoic acid | >95% | 90 |

| 3 | (CH₃)₂CHCH₂Br | Leucine | >95% | 85 |

| 4 | PhCH₂Br | Phenylalanine | >95% | 90 |

| 5 | Indolylmethyl-Cl | Tryptophan | >95% | 88 |

Note: Optical yield refers to the enantiomeric purity of the final amino acid after hydrolysis and isolation. The high d.e. of the intermediate complex allows for the isolation of optically pure products.

Conclusion

This compound stands out not as a direct chiral auxiliary, but as a premier chiral building block. Its value lies in its accessibility and the ease with which it can be chemically modified to construct sophisticated chiral ligands and auxiliaries. As demonstrated by the robust and highly stereoselective Ni(II) complex methodology for amino acid synthesis, derivatives originating from simple, protected amino acids like this compound are instrumental in advancing asymmetric synthesis. This strategy provides a reliable and scalable pathway to novel, optically pure amino acids, which are critical components for the development of peptides, peptidomimetics, and other chiral pharmaceuticals. The principles outlined in this guide underscore the strategic importance of leveraging the "chiral pool" to create powerful tools for modern drug discovery and development.

References

- 1. [PDF] Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature | Semantic Scholar [semanticscholar.org]

- 2. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of bis-α,α'-amino acids through diastereoselective bis-alkylations of chiral Ni(II)-complexes of glycine. | Semantic Scholar [semanticscholar.org]

A Technical Deep Dive: Unpacking the Nuances of H-Ala-OtBu.HCl and Boc-Ala-OH in Peptide Synthesis

For Immediate Release

[City, State] – [Date] – In the intricate world of peptide synthesis, the selection of appropriate building blocks is paramount to the success of complex multi-step syntheses. Among the myriad of protected amino acids available, L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) and N-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH) are two stalwart reagents. Though both are derivatives of the simple amino acid alanine, their distinct protective group strategies dictate their specific applications, handling, and integration into synthetic workflows. This technical guide provides an in-depth comparison of these two crucial reagents for researchers, scientists, and professionals in drug development.

At a fundamental level, the key distinction lies in which functional group of the alanine molecule is protected. In this compound, the carboxyl group is protected as a tert-butyl ester, leaving the amino group free (albeit as a hydrochloride salt). Conversely, in Boc-Ala-OH, the amino group is protected by a tert-butoxycarbonyl (Boc) group, leaving the carboxyl group free. This seemingly simple difference has profound implications for their roles in peptide synthesis.

Core Chemical and Physical Properties: A Comparative Overview

A side-by-side comparison of the physicochemical properties of this compound and Boc-Ala-OH reveals the initial basis for their distinct applications.

| Property | This compound | Boc-Ala-OH |

| CAS Number | 13404-22-3[1][2][3] | 15761-38-3[4] |

| Molecular Formula | C₇H₁₆ClNO₂[5] | C₈H₁₅NO₄ |

| Molecular Weight | 181.66 g/mol [5][6] | 189.21 g/mol |

| Appearance | White to off-white crystalline powder[6] | White to off-white powder[4] |

| Melting Point | 168-175 °C (decomposes)[6] | 79-83 °C |

| Solubility | Soluble in methanol[6] | Soluble in acetic acid, DMF |

| Protected Group | Carboxyl group (as tert-butyl ester) | Amino group (as tert-butoxycarbonyl) |

Strategic Application in Peptide Synthesis

The choice between this compound and Boc-Ala-OH is dictated by the strategy employed in peptide synthesis, primarily whether the peptide chain is being elongated from the N-terminus or the C-terminus, and the specific requirements of solution-phase versus solid-phase peptide synthesis (SPPS).

Boc-Ala-OH is a cornerstone of the widely-used Boc-based Solid-Phase Peptide Synthesis (SPPS). In this methodology, the N-terminus of the amino acid is protected, allowing its free carboxyl group to be coupled to the free amino group of a growing peptide chain that is anchored to a solid resin. The Boc protecting group is advantageous due to its stability under coupling conditions and its facile removal with mild acids, such as trifluoroacetic acid (TFA).[7][8]

This compound , with its protected C-terminus, is typically utilized in solution-phase peptide synthesis. It can act as the C-terminal residue in a dipeptide synthesis by reacting its free amino group with the activated carboxyl group of an N-protected amino acid. The tert-butyl ester protecting the carboxyl group is stable under many coupling conditions but can be cleaved with strong acids.[9]

Experimental Protocols: A Methodological Comparison

To fully appreciate the practical differences, the following sections detail generalized experimental protocols for the use of each compound in peptide synthesis.

Boc-Ala-OH in Solid-Phase Peptide Synthesis (Boc-SPPS)

The following protocol outlines a typical cycle for the incorporation of a Boc-Ala-OH residue onto a solid support resin.

1. Resin Preparation and First Amino Acid Attachment:

-

Swell the appropriate resin (e.g., Merrifield or PAM resin) in a suitable solvent like dichloromethane (DCM).

-

For the first amino acid, couple Boc-Ala-OH to the resin using an appropriate activation method.

2. Deprotection of the Boc Group:

-

Wash the resin-bound amino acid with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group.[10]

-

Wash the resin with DCM and then with a neutralization buffer (e.g., 5-10% diisopropylethylamine (DIEA) in DMF) to neutralize the resulting ammonium salt.[10]

-

Wash the resin again with DMF and DCM to remove excess base and byproducts.

3. Coupling of the Next Amino Acid (e.g., another Boc-protected amino acid):

-

In a separate vessel, pre-activate the incoming Boc-protected amino acid (2-4 equivalents) with a coupling agent such as HBTU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF.[10]

-

Add the activated amino acid solution to the deprotected resin-bound amino acid.

-

Agitate the mixture for 1-4 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[10]

-

Wash the resin thoroughly with DMF and DCM.

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

This compound in Solution-Phase Dipeptide Synthesis

This protocol describes the synthesis of a dipeptide, for example, Boc-Phe-Ala-OtBu, in solution.

1. Neutralization of this compound:

-

Dissolve this compound in an anhydrous solvent such as DCM or DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add an equivalent of a non-nucleophilic base, such as N-methylmorpholine (NMM) or DIEA, dropwise to neutralize the hydrochloride salt and liberate the free amine.[10]

2. Activation of the N-protected Amino Acid (Boc-Phe-OH):

-

In a separate flask, dissolve Boc-Phe-OH (1.0 equivalent) and a coupling agent like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add a solution of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents), in DCM.

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the activated ester. A precipitate of dicyclohexylurea (DCU) will form.[10]

3. Coupling Reaction:

-

Add the neutralized H-Ala-OtBu solution from step 1 to the activated Boc-Phe-OH mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).[10]

4. Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Dilute the filtrate with a solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.[10]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide using flash column chromatography on silica gel.[10]

Visualizing the Synthetic Workflows

To further clarify the distinct roles of this compound and Boc-Ala-OH, the following diagrams, generated using the DOT language, illustrate their positions in peptide synthesis workflows.

Conclusion: Making the Right Choice for Your Synthesis

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. L-Ala-OtBU.HCl synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for H-Ala-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) in solid-phase peptide synthesis (SPPS). This document outlines the fundamental principles, detailed experimental protocols, and expected outcomes when incorporating this building block into peptide chains.

This compound is a common amino acid derivative used in the Fmoc/tBu orthogonal protection strategy. The tert-butyl (tBu) ester protects the carboxylic acid of alanine, preventing its participation in undesired side reactions during peptide elongation. This protecting group is stable under the basic conditions used for the removal of the Nα-Fmoc group but is readily cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.

Data Presentation: Performance of tBu-Protected Amino Acids in SPPS

The successful incorporation of this compound and other tBu-protected amino acids is dependent on the choice of coupling reagents and reaction conditions. The following tables summarize representative quantitative data for peptide synthesis utilizing the Fmoc/tBu strategy.

Table 1: Comparative Yield and Purity of a Model Peptide with Different Coupling Reagents

| Coupling Reagent | Crude Peptide Yield (%) | Crude Peptide Purity (%) |

| HBTU/DIPEA | 85-95 | 75-85 |

| HATU/DIPEA | 90-98 | 80-90 |

| DIC/HOBt | 80-90 | 70-80 |

Note: Data is representative of typical Fmoc/tBu SPPS and may vary depending on the peptide sequence, resin, and specific reaction conditions.

Table 2: Typical Stepwise Coupling Efficiency in Fmoc-SPPS

| Parameter | Value |

| Average Stepwise Coupling Efficiency | >99% |

| Overall Yield for a 10-mer Peptide (calculated) | ~90% |

| Overall Yield for a 20-mer Peptide (calculated) | ~82% |

Note: High stepwise efficiency is crucial for the synthesis of long peptides. A small decrease in coupling efficiency per step can significantly lower the overall yield of the final peptide.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for C-terminal carboxylic acids, Rink Amide resin for C-terminal amides).

-

Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin. Gently agitate for at least 30-60 minutes.

-

Solvent Removal: After swelling, remove the solvent by filtration.

Protocol 2: Nα-Fmoc Deprotection

-

Deprotection Solution: Prepare a 20% solution of piperidine in DMF.

-

First Deprotection: Add the deprotection solution to the swollen resin and agitate for 3-5 minutes.

-

Second Deprotection: Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Amino Acid Coupling of this compound

This protocol describes a standard coupling procedure using HBTU as the activating agent.

-

Neutralization (for hydrochloride salt): Since this compound is a hydrochloride salt, the free amine must be liberated before coupling. This is typically achieved by adding a base such as N,N-diisopropylethylamine (DIPEA) during the activation/coupling step.

-

Activation Mixture Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and an activating agent such as HBTU (3-5 equivalents) in DMF.

-

Base Addition: Add DIPEA (6-10 equivalents) to the activation mixture. The solution may change color, indicating activation.

-

Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test to detect the presence of free primary amines.

-

Washing: After the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 4: Final Cleavage and Deprotection

-

Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. For simple peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and repeat the ether wash to remove scavengers and residual cleavage cocktail components.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate the key workflows in solid-phase peptide synthesis.

Caption: General workflow of solid-phase peptide synthesis (SPPS).

Caption: Logical relationship of the amino acid coupling step in SPPS.

References

Application Note: Protocol for Amide Coupling of H-Ala-OtBu.HCl using HATU Reagent

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of amide bonds is a fundamental transformation in the synthesis of peptides and small molecule therapeutics. The coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has become a gold standard due to its high efficiency, rapid reaction kinetics, and ability to minimize racemization.[1][2] This document provides a detailed protocol for the solution-phase coupling of an N-protected amino acid with L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl), a common building block in peptide synthesis.[3][4]

Mechanism of Action

The efficacy of HATU lies in a two-stage process.[1] First, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is activated by HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This unstable intermediate is rapidly converted into an OAt-active ester.[5] In the second stage, the free amine of H-Ala-OtBu attacks the active ester, facilitated by the pyridine nitrogen atom of the OAt group, to form the desired amide bond with high efficiency.[5]

Experimental Protocol: Solution-Phase Coupling

This protocol details the coupling of a generic N-protected amino acid (e.g., Boc-Xxx-OH or Fmoc-Xxx-OH) with this compound.

3.1 Materials and Reagents

-

N-protected amino acid (e.g., Boc-Gly-OH)

-

This compound

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[5]

-

N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent[5][6]

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl) or saturated Ammonium Chloride (NH₄Cl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

3.2 Reaction Setup and Procedure

-

Reagent Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino acid (1.0 equiv) and HATU (1.1 equiv) to a round-bottom flask containing a magnetic stir bar.

-

Dissolution : Add anhydrous DMF to dissolve the solids. The volume should be sufficient to maintain a stirrable solution (approx. 0.1-0.5 M concentration).

-

Pre-activation : Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 equiv) dropwise to the stirring solution. It is critical to add at least two equivalents of base: one to neutralize the hydrochloride salt of H-Ala-OtBu and another to facilitate the carboxylate formation for activation.[7][8] Stir the mixture at 0 °C for 5-15 minutes to allow for the formation of the active ester.[9] This pre-activation step is crucial to prevent side reactions, such as the guanidinylation of the amine.[10]

-

Coupling : In a separate vial, dissolve this compound (1.05 equiv) in a minimal amount of anhydrous DMF. Add this solution to the pre-activated mixture.

-

Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[7]

-

Work-up :

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and finally with brine.[7] Each wash helps remove unreacted starting materials, excess base, and water-soluble byproducts.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification :

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude peptide by flash column chromatography on silica gel to yield the pure product.[1]

-

Data Presentation: General Reaction Parameters

The following table summarizes typical quantitative parameters for the HATU-mediated coupling of this compound.

| Parameter | Recommended Value/Range | Purpose | Reference |

| N-Protected Amino Acid | 1.0 equivalent | Limiting Reagent | [7] |

| This compound | 1.0 - 1.2 equivalents | Amine Component | [7] |

| HATU | 1.0 - 1.5 equivalents | Coupling Reagent | [7] |

| Base (DIPEA/TEA) | 2.0 - 5.0 equivalents | Neutralization & Activation | [7] |

| Solvent | Anhydrous DMF | Reaction Medium | [5] |

| Temperature | 0 °C to Room Temperature | Controls Reaction Rate | [6] |

| Pre-activation Time | 5 - 30 minutes | Forms Active Ester | [7][9] |

| Reaction Time | 1 - 18 hours | Drives Reaction to Completion | [7] |

| Typical Yield | >90% (Crude) | Reaction Efficiency | [11] |

Visualization of Experimental Workflow

Caption: Workflow for HATU-mediated coupling of this compound.

Conclusion

The use of HATU provides a reliable and high-yielding method for the coupling of N-protected amino acids with this compound. The key to success lies in using anhydrous conditions, ensuring proper stoichiometry, and performing a pre-activation step before the addition of the amine component to prevent the formation of unwanted byproducts. This protocol can be adapted for a wide range of substrates in both solution-phase and solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. peptide.com [peptide.com]

- 5. HATU - Wikipedia [en.wikipedia.org]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using H-Ala-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of dipeptides in solution-phase, utilizing Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) as a key building block. This methodology is particularly suited for the synthesis of short peptides and for scaling up production, offering the advantage of purifying and characterizing intermediates at each stage to ensure high purity of the final product.

Overview of the Synthesis Strategy

The synthesis of a dipeptide using this compound involves the coupling of an N-terminally protected amino acid (e.g., with a Boc group) to the free amino group of alanine tert-butyl ester. The tert-butyl ester protects the C-terminus of alanine. The peptide bond formation is typically mediated by a coupling agent. Following the coupling reaction, the protecting groups can be selectively removed to yield the final dipeptide.

A general workflow for this process is outlined below:

Caption: General workflow for solution-phase dipeptide synthesis.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity |

| This compound | Commercial Source | >98% |

| Boc-Xaa-OH (e.g., Boc-Phe-OH) | Commercial Source | >98% |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) | Commercial Source | >98% |

| 1-Hydroxybenzotriazole (HOBt) | Commercial Source | >98% |

| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | >99% |

| Dichloromethane (DCM), anhydrous | Commercial Source | >99.8% |

| Ethyl acetate (EtOAc) | Commercial Source | ACS Grade |

| n-Hexane | Commercial Source | ACS Grade |

| 1 M Hydrochloric acid (HCl) | Prepared in-house | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | Prepared in-house | - |

| Saturated sodium chloride (brine) solution | Prepared in-house | - |

| Anhydrous magnesium sulfate (MgSO₄) | Commercial Source | - |

| Silica gel for column chromatography | Commercial Source | 60 Å, 230-400 mesh |

Protocol 1: Synthesis of Boc-Phe-Ala-OtBu

This protocol details the coupling of N-Boc-Phenylalanine to Alanine tert-butyl ester.

1. Liberation of the Free Amine of this compound:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to the solution and stir for 15-20 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.

2. Peptide Coupling Reaction:

-

In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C.

-

To this activated Boc-Phe-OH solution, add the solution of H-Ala-OtBu (from step 1).

-

Allow the reaction mixture to warm to room temperature and stir overnight.[1]

3. Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated urea by-product if necessary.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure protected dipeptide, Boc-Phe-Ala-OtBu.[1]

The chemical reaction is depicted in the following diagram:

Caption: Synthesis of a protected dipeptide.

Protocol 2: Deprotection of Boc-Phe-Ala-OtBu

This protocol describes the removal of the Boc protecting group.

1. Boc Deprotection:

-

Dissolve the purified Boc-Phe-Ala-OtBu (1.0 eq) in a solution of 50% trifluoroacetic acid (TFA) in DCM.[2]

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

-

Co-evaporate with toluene to remove residual TFA.

-

The resulting product, H-Phe-Ala-OtBu.TFA, can be used in the next coupling step or further deprotected.

The deprotection of the tert-butyl ester can be achieved under similar acidic conditions, typically with a longer reaction time or at a slightly elevated temperature, to yield the final dipeptide H-Phe-Ala-OH.

The deprotection mechanism for the Boc group is illustrated below:

Caption: Boc deprotection mechanism.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a dipeptide using the protocols described above. Actual yields may vary depending on the specific amino acids used and reaction conditions.

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| Protocol 1: Coupling | Boc-Phe-Ala-OtBu | 1.00 | 0.85 | 85 | >95% |

| Protocol 2: Boc Deprotection | H-Phe-Ala-OtBu.TFA | 0.85 | 0.82 | 96 | >97% |

Characterization

The identity and purity of the synthesized peptides should be confirmed by analytical techniques such as:

-